molecular formula C8H11BrN2 B8458278 3-Bromo-2-methylaminomethyl-phenylamine

3-Bromo-2-methylaminomethyl-phenylamine

Cat. No. B8458278
M. Wt: 215.09 g/mol
InChI Key: GQVVUUVQKDEZEA-UHFFFAOYSA-N
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Patent
US07196087B2

Procedure details

(2-Amino-6-bromo-benzyl)-methyl-carbamic acid tert-butyl ester (371 mg) was dissolved in 50 ml ethanol. To this solution was added 2M ethanolic hydrochloride acid solution (10 ml). The reaction mixture was heated at 100° C. for 30 minutes, at which time the deprotection was completed. The solution was allowed to cool to room temperature and poured into the mixture of saturated NaHCO3 solution and ethyl acetate. The aqueous layer was extracted with EtOAc three times and the organic fractions were concentrated to give 3-bromo-2-methylaminomethyl-phenylamine as a brown oil (1.938 g, 76%). MS: (M+H)+217.1.
Name
(2-Amino-6-bromo-benzyl)-methyl-carbamic acid tert-butyl ester
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[N:7]([CH2:9][C:10]1[C:15]([Br:16])=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:17])C)(C)(C)C.Cl.C([O-])(O)=O.[Na+].C(OCC)(=O)C>C(O)C>[Br:16][C:15]1[C:10]([CH2:9][NH:7][CH3:6])=[C:11]([NH2:17])[CH:12]=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
(2-Amino-6-bromo-benzyl)-methyl-carbamic acid tert-butyl ester
Quantity
371 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)CC1=C(C=CC=C1Br)N)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc three times
CONCENTRATION
Type
CONCENTRATION
Details
the organic fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=CC1)N)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 1.938 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 765.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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